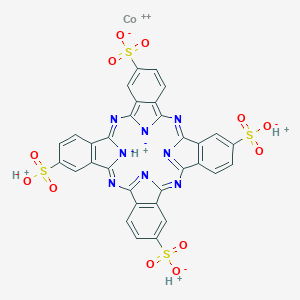
2-Amino-3,5-dibromobenzamide
Descripción general
Descripción
2-Amino-3,5-dibromobenzamide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS .
Synthesis Analysis
The synthesis of 2-Amino-3,5-dibromobenzamide involves the reaction of 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines to form tetradentate Schiff base ligands. These ligands form nickel (II) and oxovanadium (IV) complexes . A yield of 91.1% was reported in a method involving the reaction of o-aminobenzaldehyde, bromine, and potassium bromide .Molecular Structure Analysis
The molecular formula of 2-Amino-3,5-dibromobenzamide is C7H6Br2N2O. It has an average mass of 293.943 Da and a monoisotopic mass of 291.884674 Da .Chemical Reactions Analysis
2-Amino-3,5-dibromobenzamide participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .Physical And Chemical Properties Analysis
2-Amino-3,5-dibromobenzamide has a melting point of 130-135 °C (lit.) . It has a linear structure formula and its SMILES string is Nc1c(Br)cc(Br)cc1C=O .Aplicaciones Científicas De Investigación
Synthesis of Bisquinazolinones
2-Amino-3,5-dibromobenzamide can be used in the synthesis of bisquinazolinones . The process involves the iodine-catalyzed condensation of 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives . The resulting bisquinazolinones can then undergo Suzuki-Miyaura cross-coupling with arylboronic acids to produce tetraarylbisquinazolinones .
Photophysical Properties Research
The tetraarylbisquinazolinones synthesized from 2-amino-3,5-dibromobenzamide have been studied for their photophysical properties . These studies involve measuring the electronic absorption and emission properties of these compounds in dimethylsulfoxide (DMSO) and acetic acid . This research helps understand the influence of substituents on intramolecular charge transfer (ICT) .
Preparation of 2-Amino-3,5-Dibromobenzylamines
2-Amino-3,5-dibromobenzamide can be used in the preparation of 2-amino-3,5-dibromobenzylamines . This process involves several steps, including bromination, reaction with hydrazine, reaction with a sulfohalide, reaction in an alkaline medium with a primary amine, and hydrogenation . The resulting 2-amino-3,5-dibromobenzylamines can be further alkylated with an alkylating agent .
Biological Research
Compounds synthesized from 2-amino-3,5-dibromobenzamide, such as 4-quinazolinone-based compounds, have been the target of a great deal of biological research due to their rich biological activities . These compounds have been studied for their potential applications in various areas of biology .
Electroluminescent Device Development
2-Amino-3,5-dibromobenzamide-derived compounds, specifically 2-[4’- (N,N-dimethylaminophenyl)]-2,3-dihydroquinazolin-4(1H)-one, have been used in the development of electroluminescent devices . These devices have an emissive layer sandwiched between a hole transporting layer and an electron transporting layer .
Chemical Supply
2-Amino-3,5-dibromobenzamide is supplied by chemical companies for use in various scientific research applications . It is often used as a starting material in the synthesis of other compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of benzamide , which suggests that it may interact with similar targets as other benzamide derivatives
Mode of Action
It’s known that benzamide derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions This interaction can lead to changes in the target’s function, potentially altering cellular processes
Biochemical Pathways
It’s known that benzamide derivatives can participate in various biochemical reactions . For instance, 2-Amino-3,5-dibromobenzamide may be involved in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives
Result of Action
It’s known that benzamide derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action
Propiedades
IUPAC Name |
2-amino-3,5-dibromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXITUHCARNCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Amino-3,5-dibromobenzamide in organic synthesis?
A: 2-Amino-3,5-dibromobenzamide serves as a valuable building block for synthesizing more complex molecules, specifically substituted quinazolinones. [, ] Its structure, containing a reactive amino group and two bromine atoms, allows for various chemical transformations.
Q2: How is 2-Amino-3,5-dibromobenzamide utilized in the synthesis of quinazolinones?
A2: The research demonstrates a multi-step synthesis:
- Condensation: 2-Amino-3,5-dibromobenzamide reacts with cyclic diketones like cyclohexane-1,3-dione derivatives to form bisquinazolinones. [] This reaction exploits the reactivity of the amino group towards carbonyl compounds.
- Suzuki-Miyaura Coupling: The bromine atoms in the resulting bisquinazolinones undergo Suzuki-Miyaura cross-coupling with arylboronic acids. [, ] This versatile reaction allows for the introduction of diverse aryl substituents, leading to a library of tetraarylbisquinazolinones.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)
![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)







![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)


